molecular formula C13H19ClN2O2 B1441502 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride CAS No. 1219948-56-7

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride

Cat. No.: B1441502
CAS No.: 1219948-56-7
M. Wt: 270.75 g/mol
InChI Key: AQXVTYKROIEQJG-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a methoxy group attached to the benzene ring and a piperidine ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride typically involves the reaction of 4-methoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(4-piperidinyl)benzamide.

    Reduction: Formation of 4-methoxy-N-(4-piperidinyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride involves its interaction with molecular targets such as HIF-1α protein. It induces the expression of HIF-1α and downstream target genes like p21, which promotes cell cycle arrest and apoptosis in tumor cells . The compound’s ability to modulate these pathways makes it a promising candidate for anti-cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and its ability to activate HIF-1 pathways, which is not commonly observed in other similar compounds

Biological Activity

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H16ClN2O2
  • Molecular Weight : 256.72 g/mol
  • CAS Number : 1219948-56-7

The compound features a piperidine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The methoxy group and the benzamide structure contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of N-(piperidine-4-yl)benzamide show promising antitumor effects. For instance, certain compounds within this class have demonstrated potent activity against HepG2 liver cancer cells, with IC50 values as low as 0.25 μM, indicating strong cytotoxicity (PubMed) .
  • Mechanism of Action : The antitumor effects are primarily attributed to the induction of cell cycle arrest through modulation of key regulatory proteins such as p53 and p21. These proteins play critical roles in controlling cell proliferation and apoptosis.

Case Studies

  • Antitumor Efficacy Against HepG2 Cells :
    • Study Reference : A study evaluated a series of N-(piperidine-4-yl)benzamide derivatives for their antitumor activity.
    • Findings : Compound 47 exhibited significant inhibition of cyclin B1 and phosphorylated Rb (p-Rb), while enhancing p21 and p53 expression levels. Flow cytometry analysis confirmed G1 phase arrest in treated cells .
  • Selectivity for Cancer Cell Lines :
    • In vitro studies have shown that certain derivatives are selectively toxic to cancer cells while sparing normal cells, suggesting a potential therapeutic window for clinical applications.

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (μM)Target Cell LineMechanism of Action
This compound0.25HepG2Induction of cell cycle arrest via p53/p21 pathway
N-(piperidine-4-yl)benzamide derivative 10.5MCF-7Inhibition of cyclin-dependent kinases
N-(piperidine-4-yl)benzamide derivative 20.75A549Apoptosis induction through mitochondrial pathways

The biological activity of this compound involves several molecular interactions:

  • Binding Affinity : The compound binds to specific receptors or enzymes, influencing their activity.
  • Cell Cycle Regulation : By modulating the expression of key proteins involved in the cell cycle, it can induce cell cycle arrest, particularly in cancer cells.

Properties

IUPAC Name

4-methoxy-N-piperidin-4-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXVTYKROIEQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.